molecular formula C17H12F3N3O4S B018387 Celecoxib Carboxylic Acid CAS No. 170571-01-4

Celecoxib Carboxylic Acid

货号: B018387
CAS 编号: 170571-01-4
分子量: 411.4 g/mol
InChI 键: WTHNOVFEXONZMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塞来昔布羧酸是塞来昔布的代谢产物,塞来昔布是一种众所周知的非甾体抗炎药 (NSAID),选择性地抑制环氧合酶-2 (COX-2) 酶。塞来昔布主要用于治疗与骨关节炎、类风湿性关节炎和家族性腺瘤性息肉病等疾病相关的疼痛和炎症。 塞来昔布羧酸通过塞来昔布的代谢氧化形成,在母体药物的药代动力学和药效学中起着至关重要的作用 .

科学研究应用

塞来昔布羧酸有几个科学研究应用,包括:

作用机制

塞来昔布羧酸的作用机制主要与其母体化合物塞来昔布有关。塞来昔布选择性地抑制 COX-2 酶,该酶参与将花生四烯酸转化为前列腺素。这种抑制减少了炎症、疼痛和发烧。 塞来昔布羧酸作为一种代谢产物,也可能通过维持对 COX-2 活性的抑制来促进这些作用 .

生化分析

Biochemical Properties

Celecoxib Carboxylic Acid plays a crucial role in biochemical reactions. It is produced through the metabolism of Celecoxib, primarily by the cytochrome P450 (CYP) 2C9 isoenzyme . The metabolism involves hydroxylation at the methyl moiety of Celecoxib, followed by further oxidation of the hydroxyl group to form this compound . This metabolite interacts with various enzymes and proteins, influencing their function and activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Celecoxib, from which this compound is derived, is known to inhibit COX-2, leading to decreased formation of prostaglandin precursors

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, studies on Celecoxib have shown its effectiveness in reducing tumor growth in animal models . The dosage effects of this compound in animal models need to be further explored.

Metabolic Pathways

This compound is involved in the metabolic pathways of Celecoxib. Celecoxib is extensively metabolized, initially through methyl-hydroxylation to hydroxy celecoxib, and then further rapid oxidation to this compound . This process involves the action of the CYP2C9 isoenzyme .

Transport and Distribution

Celecoxib, the parent compound, is known to be extensively protein-bound, primarily to plasma albumin . Specific information on the transport and distribution of this compound is currently limited.

准备方法

合成路线和反应条件: 塞来昔布羧酸的合成通常涉及塞来昔布的氧化。一种常见的方法包括使用高锰酸四丁基铵作为氧化剂。 反应在水性介质中于高温下进行,通常利用微波能量来加速该过程 .

工业生产方法: 塞来昔布羧酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及在回流溶剂中将 4-肼基苯磺酰胺与二酮缩合,然后结晶得到区域纯物质。 随后的溴化和水解反应将塞来昔布转化为其羟基衍生物,然后迅速氧化形成塞来昔布羧酸 .

化学反应分析

反应类型: 塞来昔布羧酸会发生各种化学反应,包括:

    氧化: 将塞来昔布转化为塞来昔布羧酸。

    还原: 羧酸基团可能被还原为醇。

    取代: 可能在芳香环或羧酸基团上发生取代反应。

常用试剂和条件:

    氧化: 在水性介质中于高温下使用高锰酸四丁基铵。

    还原: 使用锂铝氢化物或硼氢化钠等还原剂。

    取代: 在酸性条件下使用卤素或硝化剂等试剂进行亲电芳香取代。

主要产物:

相似化合物的比较

塞来昔布羧酸可以与其他 COX-2 抑制剂及其代谢产物进行比较,例如:

  • 依托考昔布羧酸
  • 罗非考昔布羧酸
  • 伐地考昔布羧酸

独特性: 塞来昔布羧酸的独特性在于其特定的代谢途径以及对 COX-2 的选择性抑制,对 COX-1 的影响最小。 这种选择性降低了胃肠道副作用的风险,而胃肠道副作用通常与非选择性 NSAID 相关 .

通过了解塞来昔布羧酸的详细合成、反应、应用和机制,研究人员可以进一步探索其在各个科学和工业领域的潜力。

属性

IUPAC Name

4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHNOVFEXONZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434744
Record name Celecoxib Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170571-01-4
Record name 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170571-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celecoxib Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQJ1364UKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carboxycelecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To the product from Example 11 in 2 mL of acetone was added 1.33 M Jones reagent until an orange color persisted. The reaction was poured into 20 mL of ethyl acetate and 20 mL of H2O and the organic layer separated, washed with saturated sodium bisulfite and dried over MgSO4. The crude product was filtered through silica gel/Celite to afford the title compound as a yellow solid: HRMS m/z 411.0507 (calc'd for C17H12N3O4SF3, 411.0500).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Celecoxib Carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Celecoxib Carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Celecoxib Carboxylic Acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Celecoxib Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Celecoxib Carboxylic Acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Celecoxib Carboxylic Acid
Customer
Q & A

Q1: How do genetic polymorphisms of CYP2C9 affect celecoxib metabolism?

A1: Research suggests that genetic variations in the CYP2C9 enzyme, primarily responsible for metabolizing celecoxib into its carboxylic acid metabolite, can significantly influence the drug's pharmacokinetics. [] While the provided abstracts don't delve into specific polymorphisms, they highlight that individuals with certain CYP2C9 variants might experience altered celecoxib breakdown and elimination rates. This could lead to variations in drug efficacy and potential adverse effects depending on the individual's genetic makeup. Further research exploring these specific polymorphisms and their clinical implications is crucial for personalized medicine approaches.

Q2: Why was deuterium-labeled celecoxib synthesized, and what advantages does it offer in research?

A2: The synthesis of deuterium-labeled celecoxib, as mentioned in one of the research papers [], likely serves as a tool for tracing the drug's metabolic pathway in various studies. Deuterium, a stable isotope of hydrogen, can be incorporated into drug molecules without significantly altering their chemical behavior. This allows researchers to track the labeled celecoxib and its metabolites with high sensitivity, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding celecoxib's metabolic fate is crucial for optimizing its therapeutic use and minimizing potential side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。